![molecular formula C6H8O8 B13826217 (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid typically involves multiple steps. One common method includes the use of starting materials such as glucose or other carbohydrates. The synthesis process often involves oxidation and hydrolysis reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its hydroxyl groups allow it to form hydrogen bonds with target molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]propanoic acid
- (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]butanoic acid
Uniqueness
What sets (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid apart from similar compounds is its specific arrangement of hydroxyl groups and the presence of a lactone ring
Propiedades
Fórmula molecular |
C6H8O8 |
|---|---|
Peso molecular |
208.12 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid |
InChI |
InChI=1S/C6H8O8/c7-1-2(8)6(13,14-5(1)12)3(9)4(10)11/h1-3,7-9,13H,(H,10,11)/t1-,2-,3+,6+/m1/s1 |
Clave InChI |
SZHSHWNTCPLDGC-XQOIJOSQSA-N |
SMILES isomérico |
[C@H]1([C@H]([C@](OC1=O)([C@H](C(=O)O)O)O)O)O |
SMILES canónico |
C1(C(C(OC1=O)(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


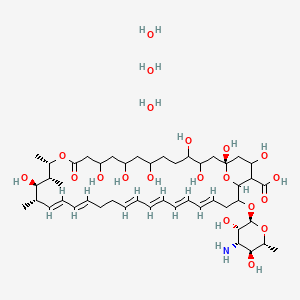
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
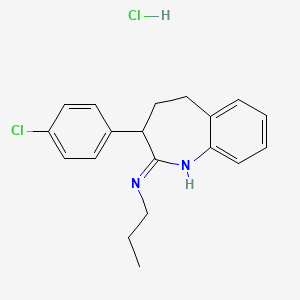
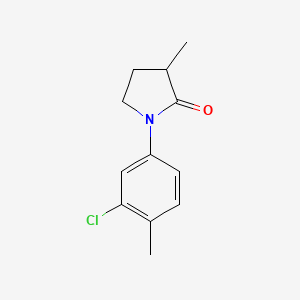
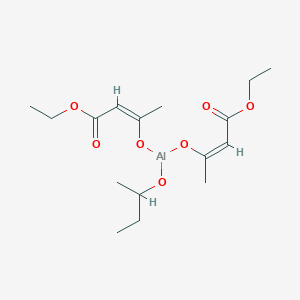
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
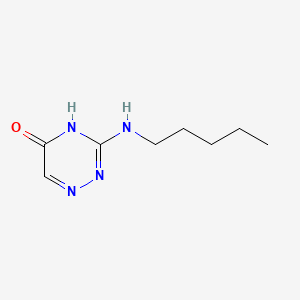
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
